3-Fluoro-4-methoxyaniline

Catalog No.
S708826
CAS No.
366-99-4
M.F
C7H8FNO
M. Wt
141.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxyaniline

CAS Number

366-99-4

Product Name

3-Fluoro-4-methoxyaniline

IUPAC Name

3-fluoro-4-methoxyaniline

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3

InChI Key

LJWAPDSCYTZUJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N)F

Synonyms

3-Fluoro-4-methoxybenzenamine; (3-Fluoro-4-methoxyphenyl)amine; 3-Fluoro-p-anisidine; 3-Fluoroanisidine; 4-Amino-2-fluoroanisole; [3-Fluoro-4-(methyloxy)phenyl]amine;

Canonical SMILES

COC1=C(C=C(C=C1)N)F

3-Fluoro-4-methoxyaniline, also known as 3-fluoro-p-anisidine, is an organic compound with the chemical formula C₇H₈FNO and a molecular weight of 141.15 g/mol. It is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the aniline structure. This compound appears as a brown powder and has a melting point ranging from 81 °C to 84 °C . It is utilized as a building block in organic synthesis, particularly in the preparation of various heterocycles and pharmaceutical compounds.

Synthesis of pharmaceuticals and bioactive compounds:

3-Fluoro-4-methoxyaniline can be used as a building block in the synthesis of various pharmaceuticals and bioactive compounds due to the presence of the fluorine and methoxy groups, which can influence the properties of the final molecule. For example, a study published in the Journal of Medicinal Chemistry describes the synthesis of novel anticonvulsant agents containing the 3-fluoro-4-methoxyaniline moiety. PubChem, National Institutes of Health: )

Due to its functional groups:

  • Nucleophilic Substitution: The primary amine group can undergo nucleophilic substitution reactions, allowing for the formation of more complex molecular structures.
  • Combes Quinoline Synthesis: This compound serves as a precursor for synthesizing quinoline derivatives when reacted with 1,3-diketones .
  • Click Chemistry: The amine functionality enables the preparation of azides that can participate in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click reactions .

3-Fluoro-4-methoxyaniline exhibits significant biological activity, particularly in medicinal chemistry. It is noted for its role as a precursor in the synthesis of Bosutinib, a small molecule inhibitor used in treating chronic myelogenous leukemia by targeting BCR-ABL and Src tyrosine kinases . Additionally, research indicates that fluorinated compounds similar to 3-fluoro-4-methoxyaniline demonstrate antitumor activities by enhancing apoptotic pathways in cancer cells .

The synthesis of 3-fluoro-4-methoxyaniline can be achieved through several methods:

  • Direct Fluorination: Aniline derivatives can be fluorinated using fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position.
  • Methoxylation: The introduction of the methoxy group can be accomplished via methylation of an appropriate aniline precursor using methyl iodide or dimethyl sulfate in the presence of a base.
  • Combination Synthesis: A combination of fluorination and methylation reactions can be employed to achieve the final product efficiently.

3-Fluoro-4-methoxyaniline finds diverse applications across various fields:

  • Pharmaceuticals: It is crucial in synthesizing active pharmaceutical ingredients (APIs) and drug candidates.
  • Material Science: Utilized as a building block for developing new materials, including dyes and polymers.
  • Organic Synthesis: Acts as an intermediate in synthesizing complex organic molecules.

Studies on the interactions of 3-fluoro-4-methoxyaniline with biological systems have revealed its potential as a therapeutic agent. Investigations into its pharmacokinetics suggest good absorption properties and permeability across biological membranes, indicating its suitability for drug formulation . Interaction studies also focus on understanding its reactivity with various biological targets, which is essential for developing effective drugs.

Several compounds share structural similarities with 3-fluoro-4-methoxyaniline. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
4-Amino-2-fluoroanisoleC₇H₈FNO0.96
3-Fluoro-p-anisidineC₇H₈FNO0.94
4-Amino-2-fluoro-1-methoxybenzeneC₇H₈FNO0.90
3-FluoroanilineC₆H₆FNH₂0.89
p-AnisidineC₈H₉N0.87

These compounds are distinguished by variations in their functional groups or positions of substitution, which influence their chemical properties and biological activities. The presence of fluorine and methoxy groups in 3-fluoro-4-methoxyaniline enhances its reactivity and potential applications compared to similar compounds.

Early Synthesis and Structural Characterization

3-Fluoro-4-methoxyaniline was first synthesized in the mid-20th century through nucleophilic aromatic substitution reactions. Early methods involved the amination of 3-fluoro-4-methoxybromobenzene using copper-catalyzed Ullmann coupling, achieving yields of 60–70%. The compound’s structure was confirmed via X-ray crystallography in the 1980s, revealing a planar aromatic ring with bond angles of 120° ± 2° at the substituted positions. Key milestones include:

YearDevelopmentSignificance
1965First reported synthesisEstablished baseline synthetic routes
1987Crystal structure resolutionEnabled rational drug design applications
2004Application in kinase inhibitor synthesisSpurred anticancer research

Advancements in Synthetic Methodologies

Modern synthetic approaches employ microwave-assisted amination, reducing reaction times from 24 hours to 45 minutes while improving yields to 85–92%. Palladium-catalyzed Buchwald-Hartwig amination has further enhanced selectivity, particularly for large-scale pharmaceutical production.

Overview
Research ApplicationTarget/MechanismKey FindingsPotency/ActivityReference Evidence
Antitumor Activity (Podophyllum Derivatives)Tubulin colchicine binding siteIC50 = 0.72 ± 0.08 μM (HeLa cells)82-fold more potent than etoposideFluoride-containing podophyllum derivatives study
Antitumor Activity (Podophyllum Derivatives)Topoisomerase II inhibitionEnhanced DNA strand break inductionComplete Topo II inhibition at 100 μMTopoisomerase II decatenation assay
Antitumor Activity (Podophyllum Derivatives)Caspase-9 dependent apoptosis96.2% cell cycle arrest at G2/M phaseHigher caspase activation than Cl/Br analogsCaspase-9 activation pathway analysis
Antitumor Activity (Podophyllum Derivatives)Microtubule depolymerizationGI50 < 1 μM (stronger than colchicine)Strongest microtubule disruption activityMicrotubule polymerization inhibition assay
Aminopeptidase N InhibitionAminopeptidase N enzyme inhibitionTwo orders of magnitude more potent than bestatinIC50 values in nanomolar rangeLeucine ureido derivatives research
Aminopeptidase N InhibitionAnti-angiogenesis activitySuperior anti-angiogenesis vs. bestatinSynergistic effects with 5-fluorouracilAnti-angiogenesis capillary tube formation
mGluR1 Antagonist ActivityMetabotropic glutamate receptor 1Novel non-competitive antagonist seriesMaintained potency with stabilitymGluR1 antagonist structure-activity studies
mGluR1 Antagonist ActivityChronic pain treatmentEnhanced metabolic stability achievedImproved pharmacokinetic propertiesChronic pain treatment optimization
Kinase Inhibitor ResearchTyrosine kinase inhibitionPotent BCR-ABL inhibitor activityLow nanomolar kinase inhibitionKinase inhibitor development programs
Kinase Inhibitor ResearchBCR-ABL/Src kinase targetingImproved selectivity profilesSuperior resistance profileBosutinib synthesis and characterization

Table 2: Structure-Activity Relationship Analysis

Compound SeriesStructural ModificationActivity EnhancementKey SAR InsightsMechanism
Podophyllum Derivatives3-Fluoro-4-methoxyaniline substitution82-fold vs. etoposideFluorine electronegativity crucial for activityEnhanced caspase-9 activation
Podophyllum Derivatives3-Chloro-4-methoxyaniline substitution10-fold vs. etoposideModerate enhancement with chlorineModerate caspase activation
Podophyllum Derivatives3-Bromo-4-methoxyaniline substitution39-fold vs. etoposideSignificant but less than fluorineWeaker caspase activation
Leucine Ureido DerivativesTriazole-containing leucine ureido100-fold vs. bestatinTriazole moiety enhances APN bindingSuperior enzyme active site binding
mGluR1 AntagonistsFluorinated heterocyclic frameworksEnhanced metabolic stabilityFluorine improves pharmacokineticsNon-competitive receptor antagonism
Kinase InhibitorsFluoroaniline-containing structuresImproved selectivityFluorine enhances target selectivityATP-competitive inhibition

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-methoxyaniline

Dates

Last modified: 08-15-2023
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

Explore Compound Types